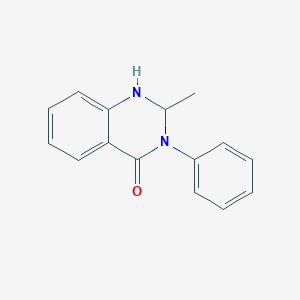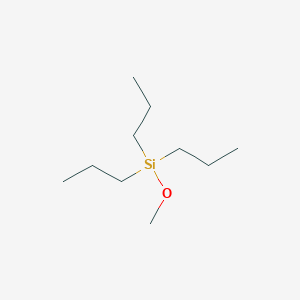
Tri-n-propylmethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-n-propylmethoxysilane is an organosilicon compound with the chemical formula C10H24O3Si. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties. The compound consists of a silicon atom bonded to three propyl groups and one methoxy group, making it a valuable reagent in organic synthesis and surface modification processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tri-n-propylmethoxysilane can be synthesized through several methods. One common method involves the reaction of chloropropylsilane with methanol in the presence of a base, such as sodium hydroxide, to produce methoxytripropylsilane. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours. The reaction can be represented as follows:
Cl(CH2CH2CH3)3Si+CH3OH→(CH3O)(CH2CH2CH3)3Si+HCl
Industrial Production Methods
In industrial settings, the production of silane, methoxytripropyl- often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts, such as platinum or palladium, can enhance the reaction efficiency and reduce the formation of by-products. The final product is typically purified through distillation or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Tri-n-propylmethoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation reactions may involve alkyl halides in the presence of a base.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Halogenated or alkylated silanes.
Applications De Recherche Scientifique
Tri-n-propylmethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical devices and implants.
Industry: Applied in the production of coatings, adhesives, and sealants to improve adhesion and durability.
Mécanisme D'action
The mechanism of action of silane, methoxytripropyl- involves the formation of strong covalent bonds between the silicon atom and various substrates. The methoxy group can undergo hydrolysis to form silanols, which can further react with hydroxyl groups on surfaces to form siloxane linkages. This process enhances the adhesion and compatibility of the compound with different materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chlorotrimethylsilane
- Triethylsilane
- Phenylsilane
- (3-Aminopropyl)trimethoxysilane
Uniqueness
Tri-n-propylmethoxysilane is unique due to its combination of three propyl groups and one methoxy group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring surface modification and enhanced adhesion.
Propriétés
Numéro CAS |
17841-46-2 |
|---|---|
Formule moléculaire |
C10H24OSi |
Poids moléculaire |
188.38 g/mol |
Nom IUPAC |
methoxy(tripropyl)silane |
InChI |
InChI=1S/C10H24OSi/c1-5-8-12(11-4,9-6-2)10-7-3/h5-10H2,1-4H3 |
Clé InChI |
FUMSHFZKHQOOIX-UHFFFAOYSA-N |
SMILES |
CCC[Si](CCC)(CCC)OC |
SMILES canonique |
CCC[Si](CCC)(CCC)OC |
Key on ui other cas no. |
17841-46-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


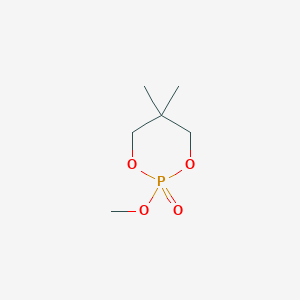
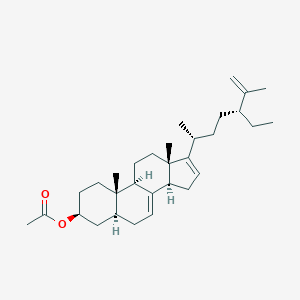
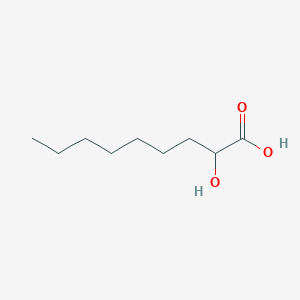
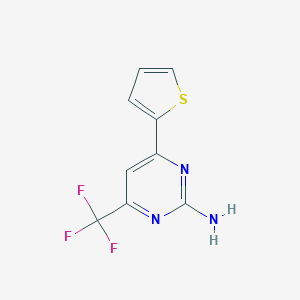
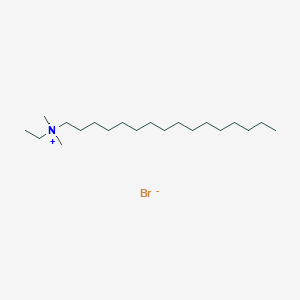
![(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane](/img/structure/B91094.png)
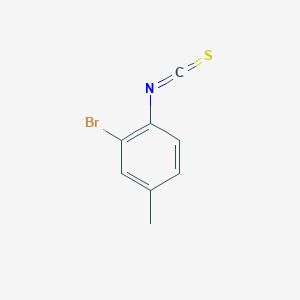
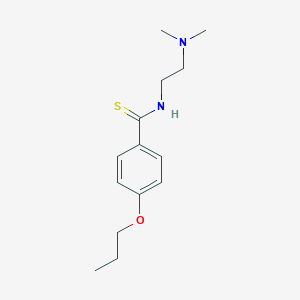
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
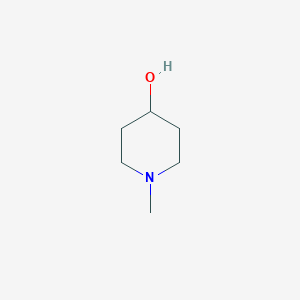
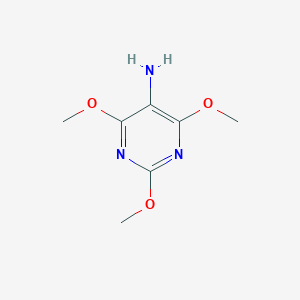
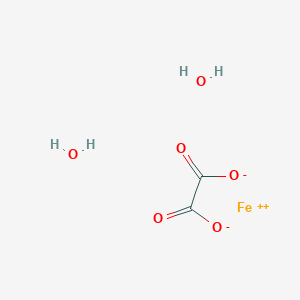
![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)
